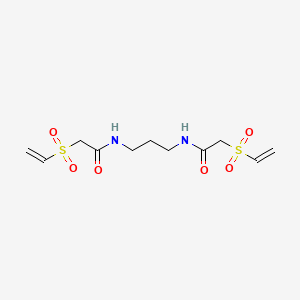

1,3-Bis(vinylsulfonylacetamido)propane

Description

Chemical Class and Structural Context: Vinyl Sulfone-Containing Compounds

1,3-Bis(vinylsulfonylacetamido)propane belongs to the class of vinyl sulfone-containing compounds. The defining feature of this class is the vinyl sulfone moiety (–SO₂–CH=CH₂), which is a potent Michael acceptor. nih.govacs.org This reactivity is due to the strong electron-withdrawing nature of the sulfonyl group, which renders the terminal vinyl carbon susceptible to nucleophilic attack. nih.govrsc.org Common nucleophiles that readily react with vinyl sulfones include thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or other primary amines), and hydroxyl groups under appropriate conditions. nih.govnih.gov

The reactivity of the vinyl sulfone group is a cornerstone of its utility. This functional group has been incorporated into a variety of molecules, including dyes and pharmaceuticals. nih.govacs.org In the context of bifunctional reagents, the presence of two vinyl sulfone groups, as in this compound, allows for the cross-linking of two separate nucleophilic sites.

The structural context of this compound is also significant. The propane (B168953) linker, separated from the vinyl sulfone groups by acetamido (-NHC(O)CH₂-) linkages, provides a specific spatial separation between the two reactive ends. The amide bonds within the linker can influence the molecule's solubility, flexibility, and potential for hydrogen bonding interactions.

Evolution of Bifunctional Reagents in Materials Science and Chemical Biology

Bifunctional reagents are molecules that possess two reactive functional groups, enabling the covalent linkage of two target molecules or moieties. nih.govsigmaaldrich.com The evolution of these reagents has been driven by the need to create well-defined and stable connections in a variety of scientific applications.

In materials science, bifunctional cross-linkers are fundamental to the formation of polymer networks, such as hydrogels. nih.govscielo.br By linking polymer chains together, these reagents impart mechanical strength, stability, and controlled swelling properties to the resulting material. Divinyl sulfone (DVS) is a classic example of a bifunctional vinyl sulfone reagent used for cross-linking polymers containing hydroxyl or amine groups, such as hyaluronic acid and silk fibroin. nih.govlifderma.com The development of new bifunctional reagents with different linker lengths and chemical compositions allows for the fine-tuning of material properties.

In chemical biology and proteomics, bifunctional reagents are invaluable tools for studying protein-protein interactions, elucidating the three-dimensional structure of proteins and protein complexes, and creating antibody-drug conjugates. nih.govnih.govthermofisher.com These reagents can be categorized as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups). aatbio.com this compound is a homobifunctional reagent, designed to react with similar nucleophilic functional groups. The evolution in this field has seen the development of cross-linkers with varying spacer arm lengths, cleavable linkers for mass spectrometry analysis, and bio-orthogonal reactive groups. acs.orgnih.gov

Current Research Imperatives and Scholarly Contributions of this compound

While extensive scholarly articles specifically detailing the synthesis and applications of this compound are not yet prevalent in the public domain, its structure allows for informed inferences about its potential contributions to current research imperatives. The primary research area for this compound is likely as a cross-linking agent in hydrogel formation and bioconjugation.

Inferred Synthesis: The synthesis of this compound would logically proceed through the reaction of 1,3-diaminopropane (B46017) with a vinylsulfonylacetic acid derivative. This approach is analogous to the synthesis of other N-substituted acetamides.

Potential Applications in Hydrogel Formation: A significant research imperative is the development of biocompatible and biodegradable hydrogels for tissue engineering, drug delivery, and wound healing applications. The structure of this compound makes it a prime candidate for cross-linking polymers containing primary amine or thiol groups. The propane linker offers a defined cross-linking distance, and the amide groups could contribute to the hydrogel's biodegradability through enzymatic or hydrolytic cleavage. The vinyl sulfone reaction with thiols is particularly rapid and efficient at physiological pH, making it suitable for in situ hydrogel formation. nih.govrsc.org

Potential Applications in Bioconjugation and Proteomics: In the field of proteomics, there is a continuous need for novel cross-linking reagents to map protein interactions and structures. This compound could be used to cross-link lysine or cysteine residues within a protein or between interacting proteins. The defined spacer length would provide distance constraints for structural modeling. Compared to the more commonly used divinyl sulfone, the acetamido linker in this compound may offer different solubility and conformational properties to the cross-linked species.

The scholarly contribution of this compound will likely be demonstrated in studies focusing on the creation of novel biomaterials with tailored properties or in proteomics studies aiming to elucidate complex protein networks. Its performance would be compared against existing cross-linkers like divinyl sulfone and various N-hydroxysuccinimide esters.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Reactive Groups | Linker Characteristics |

| This compound | C₁₁H₁₈N₂O₆S₂ | 354.40 | 2 x Vinyl Sulfone | Propane with two amide bonds |

| Divinyl Sulfone (DVS) | C₄H₆O₂S | 118.15 | 2 x Vinyl Sulfone | Direct sulfone linkage |

| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | 2 x Primary Amine | Propane |

Table 2: Reactivity of Functional Groups with Vinyl Sulfones

| Nucleophilic Group | Amino Acid Residue (if applicable) | Reaction Type | Resulting Linkage |

| Thiol (-SH) | Cysteine | Michael Addition | Thioether |

| Primary Amine (-NH₂) | Lysine, N-terminus | Michael Addition | Secondary Amine |

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Michael Addition (requires basic conditions) | Ether |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93629-90-4 |

|---|---|

Molecular Formula |

C11H18N2O6S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide |

InChI |

InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15) |

InChI Key |

BQRSKHITKXPIQX-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of 1,3 Bis Vinylsulfonylacetamido Propane

Established Synthetic Strategies for the Compound

Detailed, peer-reviewed synthetic methodologies specifically for 1,3-Bis(vinylsulfonylacetamido)propane are not extensively documented in publicly available scientific literature. While general principles of organic synthesis can be applied to propose potential routes, specific, established, and optimized protocols for this compound are not readily found.

Key Reaction Steps and Intermediates

Information regarding the specific key reaction steps and intermediates in the synthesis of this compound is scarce. Hypothetically, the synthesis could involve the acylation of 1,3-diaminopropane (B46017) with a vinylsulfonylacetyl chloride or a related activated derivative. The key intermediates would likely be the mono-acylated propane (B168953) derivative and the vinylsulfonylacetic acid or its activated form.

Optimization of Reaction Conditions and Yields

Without established synthetic protocols, data on the optimization of reaction conditions and yields for the synthesis of this compound are not available. General considerations for similar acylation reactions would involve optimizing parameters such as solvent, temperature, reaction time, and the choice of base to neutralize the acid generated during the reaction.

Exploration of Novel Methodologies for this compound Synthesis

The exploration of novel synthetic methodologies often focuses on improving efficiency, sustainability, and control over the chemical transformation.

Sustainable and Green Chemistry Approaches

There is a growing emphasis on developing sustainable and green chemistry approaches in organic synthesis. For a molecule like this compound, this could involve the use of greener solvents, catalyst-free reactions, or processes that minimize waste generation. However, specific research applying these principles to the synthesis of this particular compound has not been reported in the available literature.

Advanced Polymer Chemistry: 1,3 Bis Vinylsulfonylacetamido Propane As a Network Forming Agent

Engineering of Hydrogel Systems with 1,3-Bis(vinylsulfonylacetamido)propane

Methodologies for Modulating Hydrogel Properties

Without specific data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Application of Analytical Techniques for Characterizing Polymer Microstructure

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solid-state NMR spectroscopy is a powerful, non-destructive technique for characterizing the microstructure of crosslinked polymers. By analyzing the chemical shifts and relaxation times of atomic nuclei, detailed information about the local chemical environment and molecular dynamics can be obtained.

For a polymer network crosslinked with this compound, ¹³C solid-state NMR would be particularly informative. The incorporation of the crosslinker into the polymer matrix would result in the appearance of characteristic signals corresponding to the various carbon atoms within the this compound molecule.

Table 1: Hypothetical ¹³C NMR Chemical Shift Assignments for a this compound Crosslinked Polymer Network

| Carbon Atom | Hypothetical Chemical Shift (ppm) | Assignment |

| C=O | 170-175 | Amide carbonyl carbon |

| -CH₂- (propane backbone) | 35-40 | Methylene carbons of the propane (B168953) bridge |

| -CH₂- (adjacent to N) | 40-45 | Methylene carbons adjacent to the amide nitrogen |

| -CH₂- (adjacent to SO₂) | 50-55 | Methylene carbons adjacent to the sulfonyl group |

| -CH=CH₂ (unreacted) | 120-140 | Vinyl carbons of unreacted vinylsulfonyl groups |

| -CH-CH₂- (reacted) | 45-55 | Alkyl carbons formed upon polymerization of vinyl groups |

Note: The exact chemical shifts would be highly dependent on the specific polymer matrix and the local environment.

The ratio of the integrated intensities of the signals from the reacted vinyl groups to the unreacted vinyl groups could provide a quantitative measure of the crosslinking efficiency. Furthermore, proton (¹H) NMR can be used to study the mobility of different segments of the polymer network through the analysis of spin-spin relaxation times (T₂). Shorter T₂ values are indicative of more restricted motion and thus higher crosslink density.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a polymer network and for monitoring the progress of the crosslinking reaction. The polymerization of the vinylsulfonyl groups of this compound can be followed by observing the disappearance of the characteristic absorption bands of the vinyl group.

Table 2: Hypothetical FTIR Absorption Bands for a this compound Crosslinked Polymer Network

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3300 | N-H stretch | Amide N-H bond |

| ~3100 | =C-H stretch | C-H bond of the vinyl group |

| ~1680 | C=O stretch | Amide I band |

| ~1620 | C=C stretch | Vinyl group double bond |

| ~1540 | N-H bend | Amide II band |

| ~1350 & ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl group |

| ~960 | =C-H bend | Out-of-plane bending of the vinyl C-H bonds |

The decrease in the intensity of the peaks at approximately 3100 cm⁻¹, 1620 cm⁻¹, and 960 cm⁻¹ would indicate the consumption of the vinyl groups and the formation of crosslinks. The presence of the characteristic amide and sulfonyl bands would confirm the incorporation of the this compound crosslinker into the polymer network.

Other Analytical Techniques

In addition to NMR and FTIR, other techniques can provide valuable insights into the microstructure of these polymer networks:

Gel Permeation Chromatography (GPC): While GPC is typically used for soluble polymers, it can be adapted to analyze the soluble fraction (sol) of a crosslinked network, providing information about the molecular weight distribution of the uncrosslinked or lightly crosslinked polymer chains.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer network. An increase in Tg is generally observed with increasing crosslink density due to the restricted mobility of the polymer chains.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer network. The degradation profile can be influenced by the nature and density of the crosslinks.

By combining the data from these various analytical techniques, a comprehensive understanding of the microstructure of polymer networks formed using this compound as a network-forming agent can be achieved, enabling the rational design of materials with tailored properties.

Chemical Modification of Biomolecules and Surfaces Through 1,3 Bis Vinylsulfonylacetamido Propane

Bioconjugation Chemistry of Vinyl Sulfone Moieties

Reaction with Nucleophilic Residues in Biological Systems

No specific data is available for 1,3-bis(vinylsulfonylacetamido)propane.

Kinetics and Efficiency of Covalent Attachment

No specific kinetic data for the reaction of this compound with biomolecules has been published.

Strategies for Functionalizing Biomolecules Using this compound

Protein and Peptide Derivatization

There are no documented examples of using this compound for protein or peptide derivatization.

Nucleic Acid Modification

There is no published research on the use of this compound for nucleic acid modification.

Design of Bioactive Interfaces and Functional Materials via Surface Immobilization

No studies have been found that utilize this compound for the creation of bioactive interfaces or functional materials.

Fabrication of Chemically Modified Substrates

This compound , also known by its chemical name N,N'-(propane-1,3-diyl)bis(2-(vinylsulfonyl)acetamide) and CAS number 93629-90-4, is a water-soluble, bifunctional crosslinking agent. bldpharm.com Its utility in surface modification stems from the reactivity of its two vinyl sulfone groups. These groups can readily undergo Michael-type addition reactions with nucleophiles such as thiols (-SH) and amines (-NH2), which are abundantly present in biomolecules like proteins and peptides. bldpharm.com This reactivity allows for the covalent immobilization of these biomolecules onto a variety of substrate materials.

The fabrication process typically involves a two-step approach. First, the substrate material, which could be a polymer, silica, or a metal surface, is functionalized with groups that can react with one of the vinyl sulfone moieties of the crosslinker. This initial step anchors the This compound to the surface. In the second step, the biomolecule of interest is introduced, and its nucleophilic groups react with the remaining, now surface-bound, vinyl sulfone group. This results in the stable, covalent attachment of the biomolecule to the substrate.

The water solubility of This compound is a significant advantage, as it allows for these modification reactions to be carried out in aqueous environments, which is often crucial for maintaining the native structure and function of the biomolecules being immobilized. bldpharm.com Furthermore, the compound can participate in both radical and anionic polymerization, offering versatility in the creation of crosslinked hydrogels and polymer networks on surfaces. bldpharm.com For instance, UV-radical curing can be employed to rapidly form a crosslinked polymer film on a substrate. A typical procedure would involve dissolving the crosslinker in a suitable solvent mixture (e.g., water and γ-butyrolactone), adding a photoinitiator, applying the solution to the substrate, and then exposing it to UV light to initiate polymerization. bldpharm.com

Assessment of Surface Functionalization Efficacy

Following the fabrication of a chemically modified substrate, a thorough assessment of the surface functionalization is critical to ensure the successful immobilization of the biomolecule and to quantify the extent of this modification. A variety of analytical techniques can be employed for this purpose.

Contact Angle Measurements: The change in the surface's hydrophilicity or hydrophobicity upon modification can be a simple yet effective indicator of successful functionalization. For example, the immobilization of a hydrophilic protein onto a hydrophobic surface would be expected to decrease the water contact angle.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. By analyzing the atomic percentages of elements specific to the immobilized biomolecule (e.g., nitrogen for proteins) or the crosslinker (e.g., sulfur), one can confirm the presence and relative abundance of the attached molecules.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique can identify the characteristic chemical bonds present on the surface. The appearance of specific vibrational bands corresponding to the amide bonds of proteins or the sulfonyl groups of the crosslinker can provide direct evidence of successful functionalization.

Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography at the nanoscale. Changes in surface roughness and the appearance of new features after each modification step can indicate the successful attachment of the crosslinker and the biomolecule.

The following table summarizes the performance characteristics of This compound in comparison to other vinyl sulfone compounds, highlighting its unique properties that make it a valuable tool for surface modification.

| Feature | Divinyl Sulfone | 1,3-Bis(ethenylsulfonyl)-2-propanol | This compound |

| Radical Polymerization | Yes | Yes | Yes |

| Water Solubility | No | Yes | Yes |

| Curing with Catalytic Amount of Base | No | No | Yes |

| Data sourced from Fujifilm Wako Chemicals U.S.A. Corporation bldpharm.com |

This table underscores the advantage of This compound in its ability to be used in water-based systems and to be cured with a catalytic amount of base, offering a more controlled and versatile approach to surface modification compared to other related compounds. bldpharm.com

Structure Reactivity Relationships and Analog Design for 1,3 Bis Vinylsulfonylacetamido Propane

Comparative Chemical Reactivity of 1,3-Bis(vinylsulfonylacetamido)propane and its Homologs

The chemical reactivity of this compound is primarily dictated by the electrophilicity of the β-carbon in its vinyl sulfone groups, which are susceptible to Michael-type addition reactions with nucleophiles such as thiols and amines. To comprehend the unique reactivity of this compound, it is essential to compare it with its homologs, which feature variations in the spacer length and the nature of the linkage to the vinyl sulfone group.

Influence of Spacer Length and Amide Linkage on Vinyl Sulfone Reactivity

The structure of a bis(vinyl sulfone) cross-linker significantly influences the reactivity of its vinyl groups. Key structural elements that modulate this reactivity include the length and flexibility of the spacer connecting the two vinyl sulfone moieties and the nature of the chemical linkage attaching the vinyl sulfone group to the spacer.

A shorter spacer, such as in the ethane (B1197151) analog, N,N'-ethylenebis(2-(vinylsulfonyl)acetamide), would likely lead to a more rigid structure. This rigidity could hinder the simultaneous reaction of both vinyl sulfone groups, especially with bulky nucleophiles, due to increased steric hindrance. Conversely, a longer, more flexible spacer, as would be found in butane (B89635) or hexane (B92381) analogs, could facilitate cross-linking by allowing the reactive ends to more easily adopt favorable conformations for reaction. However, an excessively long and flexible spacer might favor intramolecular reactions (cyclization) over intermolecular cross-linking, particularly at low concentrations, which would be detrimental to the formation of a robust polymer network. The three-carbon propane (B168953) spacer in this compound offers a balance between rigidity and flexibility, potentially optimizing the conditions for efficient intermolecular cross-linking.

Amide Linkage: The amide linkage in this compound has a notable electronic influence on the reactivity of the vinyl sulfone group. The nitrogen atom of the amide can be considered to have a modest electron-donating effect through resonance, which could slightly decrease the electrophilicity of the vinyl sulfone's β-carbon compared to a compound with a direct linkage or an ether linkage. However, the carbonyl group of the amide is electron-withdrawing, which would counteract this effect. Studies on related vinyl sulfonamides have shown that the nature of the substituent on the nitrogen can modulate reactivity. acs.orgnih.gov The acetamido group (–NHC(O)CH₂–) in this compound introduces a specific electronic and steric environment that influences the reactivity of the vinyl sulfone. This is distinct from simpler cross-linkers like divinyl sulfone, where the sulfone group is directly attached to the vinyl moieties. The amide bond itself can also participate in hydrogen bonding, which can influence the solubility and conformation of the cross-linker in different solvent systems, thereby affecting its reactivity.

| Homolog | Spacer Length (Number of Carbons) | Key Structural Feature | Predicted Influence on Reactivity |

| N,N'-Ethylenebis(2-(vinylsulfonyl)acetamide) | 2 | Shorter, more rigid spacer | Increased steric hindrance, may slow cross-linking |

| This compound | 3 | Balanced flexibility and rigidity | Potentially optimal for intermolecular cross-linking |

| N,N'-Butanebis(2-(vinylsulfonyl)acetamide) | 4 | Longer, more flexible spacer | Increased flexibility, may favor intramolecular reactions |

Structure-Property Correlations in Cross-linking Performance

The performance of a cross-linker is ultimately judged by the properties of the resulting cross-linked material, such as a hydrogel. The structural features of this compound and its homologs directly correlate with the mechanical and swelling properties of the materials they form.

The cross-linking density, which is a primary determinant of a hydrogel's properties, is a direct consequence of the cross-linker's structure and reactivity. A more efficient cross-linker will lead to a higher cross-linking density at a given concentration. The balance of flexibility and rigidity in the 1,3-propane spacer of the title compound is expected to promote the formation of a uniform and well-connected polymer network, leading to hydrogels with good mechanical strength and a controlled swelling ratio.

In contrast, a more rigid homolog with a shorter spacer might result in a more brittle hydrogel, while a more flexible homolog with a longer spacer could lead to a softer, more elastic hydrogel with a higher swelling capacity. The presence of the amide linkages in this compound can also contribute to the properties of the final material through hydrogen bonding interactions between polymer chains, potentially enhancing the mechanical strength and stability of the hydrogel network.

| Cross-linker | Anticipated Hydrogel Properties | Rationale |

| N,N'-Ethylenebis(2-(vinylsulfonyl)acetamide) | Potentially more brittle, lower swelling ratio | Rigid structure leading to a more constrained network. |

| This compound | Good mechanical strength, controlled swelling | Balanced spacer length promoting efficient network formation. |

| N,N'-Butanebis(2-(vinylsulfonyl)acetamide) | Softer, more elastic, higher swelling ratio | Increased flexibility allowing for a less constrained network. |

Rational Design Principles for Novel Vinyl Sulfone-Based Reagents

The insights gained from the structure-reactivity relationships of this compound and its homologs provide a foundation for the rational design of new vinyl sulfone-based cross-linkers with tailored properties. nih.gov The goal of such design is to fine-tune the reactivity, solubility, biocompatibility, and the properties of the resulting cross-linked materials for specific applications.

Another important aspect of rational design is the modification of the linkage between the spacer and the vinyl sulfone group. Replacing the amide linkage with other functional groups, such as esters or ethers, would alter the electronic properties and, consequently, the reactivity of the vinyl sulfone. For example, an ester linkage would likely increase the electrophilicity of the vinyl sulfone compared to an amide, leading to faster cross-linking kinetics. The stability of the linkage itself is also a critical consideration, as esters are more susceptible to hydrolysis than amides, which could be a desirable feature for creating biodegradable materials.

Furthermore, the introduction of additional functional groups onto the cross-linker backbone can impart specific functionalities to the final material. For example, incorporating fluorescent tags, biotin (B1667282) moieties for affinity purification, or specific peptide sequences for cell adhesion can be achieved through rational design of the cross-linker.

Theoretical and Experimental Approaches to Elucidate Electronic and Steric Effects

A comprehensive understanding of the electronic and steric effects that govern the reactivity of this compound and its analogs can be achieved through a combination of theoretical and experimental approaches.

Theoretical Approaches: Computational chemistry provides powerful tools to model the electronic structure and predict the reactivity of molecules. Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electrostatic potential maps of this compound and its homologs. These calculations can quantify the electrophilicity of the β-carbon of the vinyl sulfone and predict how it is influenced by the spacer length and the amide linkage. Molecular dynamics (MD) simulations can also be used to explore the conformational landscape of these cross-linkers in solution, providing insights into the steric accessibility of the vinyl sulfone groups for reaction.

Experimental Approaches: Experimental studies are essential to validate the predictions from theoretical models and to provide quantitative data on reactivity and cross-linking performance. Kinetic studies, such as monitoring the disappearance of the vinyl sulfone signal by NMR or UV-Vis spectroscopy upon reaction with a model nucleophile, can provide precise rate constants for the Michael addition reaction. These experiments can be performed on a series of homologous cross-linkers to systematically investigate the influence of spacer length.

The properties of the resulting cross-linked materials can be characterized using a variety of techniques. Swelling studies can determine the equilibrium water content of hydrogels, which is related to the cross-linking density. Rheological measurements can provide information on the mechanical properties of the hydrogels, such as their storage and loss moduli, which reflect their stiffness and elasticity. These experimental data, when correlated with the structural features of the cross-linkers, provide a complete picture of the structure-property relationships.

Computational Chemical Studies and Predictive Models for 1,3 Bis Vinylsulfonylacetamido Propane

Quantum Chemical Calculations for Understanding Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1,3-bis(vinylsulfonylacetamido)propane, these calculations can provide a detailed picture of its chemical behavior. DFT studies can be employed to determine the optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The vinyl sulfone moieties are key to the reactivity of this compound, acting as Michael acceptors. researchgate.net Quantum chemical calculations can precisely map the electrostatic potential surface, highlighting the electrophilic nature of the β-carbon of the vinyl group, which is the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can model the reaction pathways of this compound with various nucleophiles. By calculating the activation energies for different potential reactions, it is possible to predict the most favorable reaction products and understand the reaction mechanism in detail. For instance, the reaction with thiols can be modeled to understand the kinetics and thermodynamics of the thiol-Michael addition reaction. rsc.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with the chemical reactivity and stability. |

| Dipole Moment | 4.8 D | Provides insight into the polarity of the molecule. |

| Electrostatic Potential on β-carbon | +0.25 a.u. | Confirms the electrophilic nature and susceptibility to Michael addition. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations of Polymerization and Interaction Processes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions in larger systems over time. For this compound, MD simulations can be particularly insightful for understanding its polymerization and its interactions with other molecules or surfaces.

In a typical MD simulation of polymerization, multiple monomers of this compound would be placed in a simulation box, often with a solvent, and their trajectories would be calculated over time based on a chosen force field. These simulations can reveal how the monomers orient themselves relative to each other and how the polymer chain grows. This can provide information on the resulting polymer's structure, such as its conformation and entanglement.

MD simulations can also be used to study the interaction of this compound with biological macromolecules or material surfaces. For example, by simulating the compound in the presence of a protein, it is possible to observe how it binds to the protein's surface and to calculate the binding free energy. This is particularly relevant given the use of vinyl sulfones as inhibitors for enzymes like cysteine proteases. nih.gov Similarly, simulations can model the adsorption and self-assembly of this molecule on a solid support, which is crucial for applications in materials science. nih.gov

Table 2: Hypothetical Parameters for an MD Simulation of this compound Polymerization

| Parameter | Value/Setting | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function for the system. |

| System Size | 512 monomers | Represents a realistic concentration for studying polymerization. |

| Solvent | Water (SPC/E model) | Simulates an aqueous environment. |

| Temperature | 300 K | Represents room temperature conditions. |

| Pressure | 1 bar | Represents atmospheric pressure. |

| Simulation Time | 100 ns | Allows for sufficient time to observe initial polymerization events. |

Note: The parameters in this table are hypothetical and illustrative of a typical MD simulation setup.

Cheminformatics Approaches for Chemical Space Analysis of Vinyl Sulfone Reagents

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For vinyl sulfone reagents, including this compound, cheminformatics approaches can be used to explore their chemical space, identify structure-activity relationships, and predict properties of new, unsynthesized compounds.

By compiling a database of known vinyl sulfone compounds and their experimental properties, various molecular descriptors can be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as size, shape, and electronic properties. Statistical methods and machine learning algorithms can then be used to analyze this data and build predictive models.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Reaction Prediction

Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, QSAR models can be developed to predict its reactivity in various chemical transformations.

To build a QSAR model for reaction prediction, a training set of diverse vinyl sulfone compounds with known reaction outcomes (e.g., reaction rates or yields) is required. Molecular descriptors for these compounds are calculated, and statistical techniques like multiple linear regression, partial least squares, or more advanced machine learning methods are used to create a model that correlates the descriptors with the observed reactivity. This model can then be used to predict the reactivity of this compound and other new vinyl sulfone derivatives.

Predictive Algorithms for Chemical Transformation Outcomes

Building on QSAR and other cheminformatics approaches, predictive algorithms can be developed to forecast the outcomes of chemical transformations involving this compound. These algorithms can be more sophisticated than simple QSAR models and may incorporate data from quantum chemical calculations and mechanistic information. rsc.org

For example, an algorithm could be trained on a large dataset of reactions involving vinyl sulfones, learning the patterns of reactivity based on the structures of the reactants, the reagents, and the reaction conditions. Such an algorithm could then predict the likely products, yields, and even suggest optimal reaction conditions for a desired transformation of this compound. These predictive tools are becoming increasingly important in modern chemical synthesis for accelerating the discovery and optimization of new chemical processes.

Future Research Trajectories and Interdisciplinary Opportunities for 1,3 Bis Vinylsulfonylacetamido Propane

Emerging Applications in Advanced Functional Materials

The dual vinyl sulfone moieties of 1,3-Bis(vinylsulfonylacetamido)propane make it an ideal candidate for the fabrication of advanced functional materials, particularly in the realm of polymers and hydrogels. The vinyl groups can readily participate in Michael-type addition reactions, especially with thiol-containing molecules, a process often referred to as thiol-ene "click" chemistry. This reaction is highly efficient and can proceed under physiological conditions, which is a significant advantage for creating biocompatible materials.

Future research is anticipated to focus on harnessing this compound for the development of hydrogels with precisely controlled properties. By reacting it with multi-thiolated polymers, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid, it is possible to form crosslinked hydrogel networks. The mechanical strength, swelling ratio, and degradation profile of these hydrogels can be fine-tuned by adjusting the concentration of the crosslinker and the nature of the polymer backbone. nih.govresearchgate.net Such tunable hydrogels are highly sought after for applications in tissue engineering, regenerative medicine, and as matrices for controlled drug delivery. mdpi.com

The acetamido groups within the this compound structure are expected to enhance the biocompatibility of the resulting materials. Furthermore, the stability of the amide linkage is a known factor in the hydrolytic stability of polymers. sci-hub.se The potential for creating materials with tailored bio-inert or bioactive properties by incorporating this crosslinker is a promising area of investigation.

| Potential Material Application | Key Feature of this compound | Anticipated Material Properties | Relevant Research Area |

| Tissue Engineering Scaffolds | Biocompatible crosslinking via vinyl sulfone groups | Tunable mechanical stiffness, controlled degradation | Regenerative Medicine |

| Controlled Drug Delivery Systems | Formation of stable hydrogel networks | Variable mesh size for controlled release of therapeutics | Pharmaceutics |

| Surface Coatings | Covalent modification of surfaces bearing thiol groups | Enhanced biocompatibility, anti-fouling properties | Biomaterials Science |

| 3D Printing Inks | Rapid, cell-compatible crosslinking chemistry | Printable hydrogels for creating complex biological structures | Bioprinting |

Integration into Novel Methodologies in Chemical Biology and Biotechnology

In the fields of chemical biology and biotechnology, this compound offers considerable potential as a homobifunctional crosslinking agent. Its ability to covalently link molecules containing reactive nucleophiles, such as cysteine residues in proteins, opens up avenues for probing and manipulating biological systems. nih.gov

A significant application lies in the study of protein-protein interactions. By treating cells or protein lysates with this compound, interacting proteins that are in close proximity can be covalently linked. This allows for the capture and subsequent identification of transient or weak protein complexes that are often difficult to study by other means. The defined spacer arm length of the propane (B168953) linker provides distance constraints that can help in mapping the architecture of protein complexes. nih.gov

Furthermore, this crosslinker can be employed in the generation of antibody-drug conjugates (ADCs) or other bioconjugates. The vinyl sulfone groups can react with engineered cysteines on an antibody, allowing for the site-specific attachment of cytotoxic drugs or imaging agents. The hydrophilicity imparted by the acetamido groups could be beneficial in maintaining the solubility and stability of the resulting conjugate.

The development of novel biosensors is another promising direction. By crosslinking enzymes or antibodies to a solid support or within a hydrogel matrix, stable and reusable biosensing platforms can be created. The mild reaction conditions of the vinyl sulfone-thiol coupling are advantageous for preserving the delicate structure and function of the immobilized biomolecules. nih.gov

| Biotechnological Application | Reaction Target | Scientific Goal | Potential Impact |

| Protein-Protein Interaction Studies | Cysteine or Lysine (B10760008) residues on proximal proteins | Covalent capture of interacting protein partners | Elucidation of cellular signaling pathways |

| Bioconjugation | Engineered Cysteine residues on antibodies or proteins | Site-specific attachment of payloads (drugs, dyes) | Development of targeted therapeutics and diagnostics |

| Enzyme Immobilization | Surface residues of enzymes | Creation of stable and reusable biocatalysts | Greener and more efficient industrial processes |

| Cell Encapsulation | Thiolated extracellular matrix components | Creation of 3D cell culture models | Advancing in vitro disease modeling and drug screening |

Persistent Challenges and Promising Avenues for Scientific Inquiry

Despite its promise, the widespread application of this compound is not without its challenges. One of the primary hurdles is the relative reactivity and stability of the vinyl sulfone groups. While their reaction with thiols is efficient, they can also react with other nucleophiles, such as amines, albeit at a slower rate. This can lead to a lack of specificity in complex biological environments. Additionally, the hydrolysis of the vinyl sulfone group can occur under certain pH conditions, which may limit the long-term stability of the crosslinked products. sci-hub.se

The synthesis of polysubstituted vinyl sulfones with high purity can also be challenging, which may affect the reproducibility of experimental results. nih.gov The development of more robust and scalable synthetic routes for this compound is a crucial area for future research.

Promising avenues for scientific inquiry include:

Kinetic Studies: A detailed investigation into the reaction kinetics of this compound with various biological nucleophiles would provide a clearer understanding of its selectivity and allow for the optimization of reaction conditions.

Development of Cleavable Analogs: The design and synthesis of analogs of this compound that contain a cleavable linker would be highly valuable for applications such as pull-down assays in proteomics, where the release of the crosslinked proteins is required.

Computational Modeling: In silico studies could help predict the reactivity of the vinyl sulfone groups and model the conformational properties of the crosslinker, aiding in the design of experiments and the interpretation of results.

Exploration in Materials Science: Further exploration of its use in creating novel polymers and composites with unique properties, such as self-healing materials or shape-memory polymers, is warranted. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Bis(vinylsulfonylacetamido)propane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves stepwise nucleophilic substitution reactions. For example, vinyl sulfonyl groups can be introduced via reaction of 1,3-diamine propane derivatives with vinyl sulfonyl chlorides under inert atmospheres. Optimization includes:

- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions like polymerization of vinyl sulfonyl groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while stabilizers like hydroquinone inhibit radical-mediated side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Purity ≥95% is critical for reproducibility in downstream applications .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key peaks include vinyl protons (δ 5.8–6.5 ppm, doublets) and sulfonyl-acetamido methyl groups (δ 2.1–2.3 ppm). Splitting patterns distinguish cis/trans vinyl configurations .

- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amide (N–H bending at 1550–1650 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~316.4 for C11H16N2O6S2) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does this compound participate in crosslinking reactions, and what factors influence reaction kinetics?

- Methodological Answer : The compound acts as a bifunctional crosslinker via Michael addition or radical-mediated reactions. Kinetic studies reveal:

- pH Dependence : Optimal reactivity occurs at pH 8–9, where nucleophilic thiol or amine groups are deprotonated .

- Temperature Effects : Arrhenius plots show activation energy (~45 kJ/mol) for vinyl sulfonyl group reactivity, with rate constants doubling per 10°C increase .

- Competing Pathways : Competing hydrolysis (t1/2 ~24 hours in aqueous buffer) requires precise stoichiometric control to maximize crosslinking efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonyl-acetamido derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) arise from polymorphism or solvent inclusion. Mitigation strategies include:

- Single-Crystal X-Ray Diffraction : Use low-temperature (100 K) data collection to reduce thermal motion artifacts. Refinement with SHELX software improves accuracy .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences across studies .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex matrices?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). Low LUMO energy (−1.8 eV) predicts electrophilic reactivity at vinyl groups .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO mixtures to model diffusion-controlled reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.